Cas no 952183-67-4 (5-Bromo-1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde)

5-Bromo-1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde Chemical and Physical Properties
Names and Identifiers
-
- 5-Bromo-1-(3,4-dichlorobenzyl)-1,6-dihydro-6-oxopyridine-3-carboxaldehyde
- 5-Bromo-1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde
- 952183-67-4
- MFCD09817441
- SCHEMBL2562851
- EB-0716
- AKOS005072432
- CS-0330047
- 5-Bromo-1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydropyridine-3-carbaldehyde
- 5-bromo-1-[(3,4-dichlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carbaldehyde
- 5-bromo-1-[(3,4-dichlorophenyl)methyl]-6-oxopyridine-3-carbaldehyde
-
- MDL: MFCD09817441
- Inchi: InChI=1S/C13H8BrCl2NO2/c14-10-3-9(7-18)6-17(13(10)19)5-8-1-2-11(15)12(16)4-8/h1-4,6-7H,5H2
- InChI Key: OUEXHZCYXOKZAK-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 358.91155Da
- Monoisotopic Mass: 358.91155Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 19
- Rotatable Bond Count: 3
- Complexity: 450
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 37.4Ų
Experimental Properties
- Melting Point: 133-135°C
5-Bromo-1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB257635-500mg |
5-Bromo-1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde, 95%; . |
952183-67-4 | 95% | 500mg |
€397.80 | 2024-04-16 | |
Apollo Scientific | OR12481-1g |
5-Bromo-1-(3,4-dichlorobenzyl)-1,6-dihydro-6-oxopyridine-3-carboxaldehyde |
952183-67-4 | 1g |
£238.00 | 2023-09-01 | ||
abcr | AB257635-500 mg |
5-Bromo-1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde; 95% |
952183-67-4 | 500MG |
€346.00 | 2022-03-25 | ||
Matrix Scientific | 046898-1g |
5-Bromo-1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde, >95% |
952183-67-4 | >95% | 1g |
$603.00 | 2023-09-08 | |
A2B Chem LLC | AI64052-10mg |
5-Bromo-1-(3,4-dichlorobenzyl)-1,6-dihydro-6-oxopyridine-3-carboxaldehyde |
952183-67-4 | >95% | 10mg |
$240.00 | 2024-07-18 | |
Crysdot LLC | CD11004833-1g |
5-Bromo-1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydropyridine-3-carbaldehyde |
952183-67-4 | 95+% | 1g |
$418 | 2024-07-19 | |
TRC | B031290-100mg |
5-Bromo-1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde |
952183-67-4 | 100mg |
$ 315.00 | 2022-06-07 | ||
abcr | AB257635-1 g |
5-Bromo-1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde; 95% |
952183-67-4 | 1g |
€452.10 | 2022-03-25 | ||
abcr | AB257635-1g |
5-Bromo-1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde, 95%; . |
952183-67-4 | 95% | 1g |
€587.80 | 2024-04-16 | |
A2B Chem LLC | AI64052-500mg |
5-Bromo-1-(3,4-dichlorobenzyl)-1,6-dihydro-6-oxopyridine-3-carboxaldehyde |
952183-67-4 | >95% | 500mg |
$466.00 | 2024-07-18 |
5-Bromo-1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde Related Literature
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Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311
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Yu-Dong Zhang,Jing Ping,Qi-Wei Wu,Hong-Bing Pan,Xing-He Fan,Zhihao Shen,Qi-Feng Zhou Polym. Chem., 2017,8, 1689-1698
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Gyu Hyeon Shim,Thi To Nguyen Vo,Boyeon Kweon,Koung Moon Kim RSC Adv., 2021,11, 3645-3654
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Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107
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Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
Additional information on 5-Bromo-1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde
Introduction to 5-Bromo-1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde (CAS No. 952183-67-4) and Its Applications in Modern Chemical Biology
The compound 5-Bromo-1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde (CAS No. 952183-67-4) represents a significant advancement in the realm of chemical biology, particularly in the design and synthesis of novel pharmacophores. This heterocyclic aldehyde, characterized by its brominated and dichlorobenzyl-substituted pyridine core, has garnered considerable attention due to its structural complexity and potential biological activity. The strategic placement of electron-withdrawing and electron-donating groups within its molecular framework not only enhances its reactivity but also opens up diverse avenues for further chemical manipulation and biological evaluation.
Recent studies have highlighted the compound's utility as a key intermediate in the synthesis of bioactive molecules. Its aldehyde functionality serves as a versatile handle for further derivatization, enabling the construction of more intricate scaffolds through condensation reactions with amines or hydrazines. This adaptability is particularly valuable in medicinal chemistry, where the ability to modify core structures while maintaining or enhancing biological activity is paramount.
One of the most compelling aspects of 5-Bromo-1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde is its potential as a scaffold for developing small-molecule inhibitors targeting various therapeutic pathways. The bromine and dichlorobenzyl substituents introduce lipophilicity and electronic tunability, which are critical factors in drug design. For instance, such structural motifs have been successfully employed in the development of kinase inhibitors, where precise modulation of binding interactions is essential for achieving high selectivity and efficacy.
In the context of contemporary research, this compound has been explored in the pursuit of novel antimicrobial agents. The pyridine core is a well-established pharmacophore in antibiotics and antifungals, and modifications thereof have led to several clinically relevant drugs. The unique substitution pattern of 5-Bromo-1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde suggests that it may interact with bacterial enzymes or fungal cell wall biosynthetic pathways in a manner that disrupts pathogenic processes without harming host cells. Preliminary computational studies have indeed indicated promising binding affinities for certain bacterial targets, warranting further experimental validation.
The synthesis of this compound involves multi-step organic transformations that showcase the intersection of traditional synthetic methodologies with modern catalytic techniques. The introduction of the bromine atom at the 5-position and the dichlorobenzyl group at the 1-position requires careful control over reaction conditions to avoid unwanted side products. Advanced techniques such as transition-metal-catalyzed cross-coupling reactions have been employed to achieve these transformations with high regioselectivity and yield.
Beyond its applications in drug discovery, 5-Bromo-1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde has found utility in materials science as a precursor for functionalized polymers. The aldehyde group allows for covalent attachment to polymer backbones via Michael addition or Schiff base formation, resulting in materials with tailored properties such as enhanced thermal stability or photochemical reactivity. These materials are being investigated for use in advanced coatings, electronic devices, and even biodegradable scaffolds for tissue engineering applications.
The compound's stability under various conditions makes it an attractive candidate for industrial applications as well. Studies have demonstrated its resilience under thermal stress and compatibility with common solvents used in pharmaceutical manufacturing processes. This robustness ensures that it can be reliably handled and processed without significant degradation, reducing costs associated with production scalability.
From a computational chemistry perspective, 5-Bromo-1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde has been subjected to extensive molecular modeling studies to elucidate its interactions with biological targets. These simulations have provided insights into how subtle changes in its structure can modulate binding affinity and selectivity. For example, alanine scanning mutagenesis combined with docking studies has revealed key residues on target proteins that are critical for binding this type of heterocyclic aldehyde. Such information is invaluable for guiding future synthetic efforts aimed at optimizing biological activity.
The growing interest in green chemistry principles has also influenced the synthesis of this compound. Researchers are increasingly exploring solvent-free reactions and catalytic systems that minimize waste generation while maintaining high yields. The use of recyclable catalysts and renewable feedstocks aligns with these sustainability goals and underscores the compound's compatibility with environmentally conscious manufacturing practices.
In conclusion,5-Bromo-1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde (CAS No. 952183-67-4) stands as a testament to the power of structural diversity in chemical biology research. Its unique combination of functional groups offers unparalleled flexibility for medicinal chemistry applications, while its stability and reactivity make it suitable for industrial processes as well. As our understanding of biological systems continues to evolve,this compound will undoubtedly play an important role in shaping future therapeutic strategies across multiple disciplines.
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